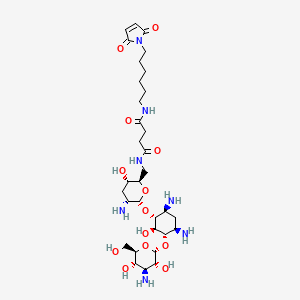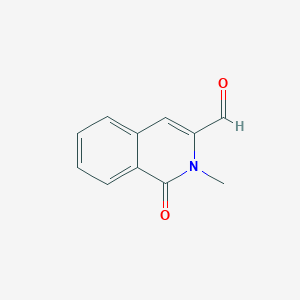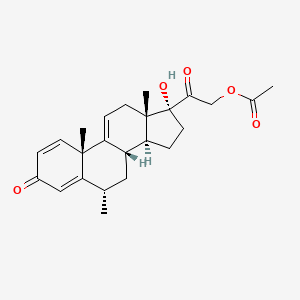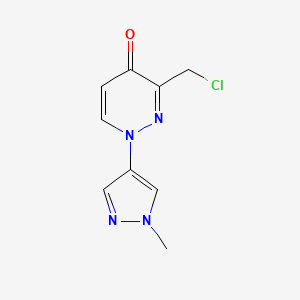![molecular formula C18H21N3O4 B13846876 tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate is a complex organic compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione, an impurity of Varenicline Tartrate, which is used to aid in smoking cessation.
準備方法
The synthesis of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization.
化学反応の分析
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting nicotinic acetylcholine receptors. Its derivatives have shown potential in treating various conditions, including smoking cessation and neurological disorders .
作用機序
The mechanism of action of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By acting as a partial agonist, it modulates the receptor’s activity, leading to therapeutic effects.
類似化合物との比較
Similar compounds include other quinoxaline derivatives like 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione and various indolo[2,3-b]quinoxalines. These compounds share structural similarities but differ in their specific pharmacological activities and applications .
特性
分子式 |
C18H21N3O4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
tert-butyl 6,7-dioxo-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene-14-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(24)21-7-9-4-10(8-21)12-6-14-13(5-11(9)12)19-15(22)16(23)20-14/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22)(H,20,23) |
InChIキー |
XPVOETGXLIEKMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC4=C(C=C23)NC(=O)C(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


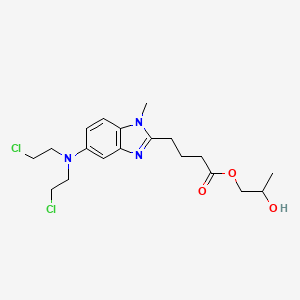

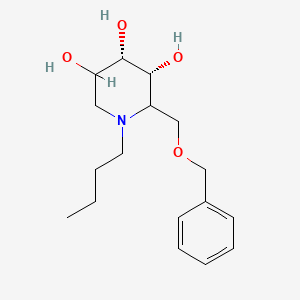
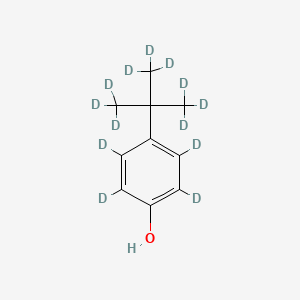
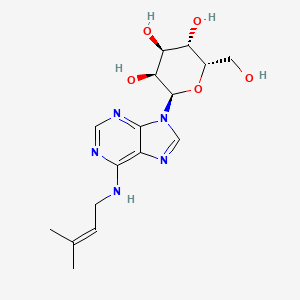
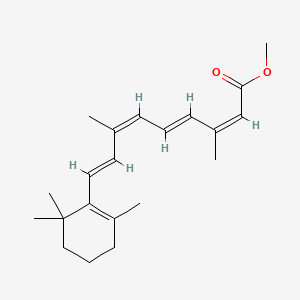
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
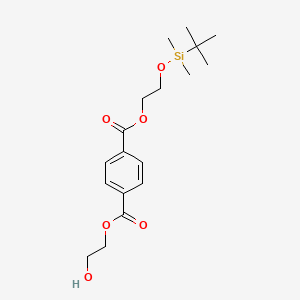
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

